1-(2-amino-1H-imidazol-5-yl)ethan-1-one
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Overview
Description
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and keto functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method involves the reaction of 1-(1H-imidazol-2-yl)ethan-1-one with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1H-imidazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include substituted imidazoles, alcohols, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. Researchers are exploring its use in drug development for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes, leading to its observed effects .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound has a similar imidazole ring but with a hydroxyl group instead of a keto group.
1-(1H-Imidazol-2-yl)ethan-1-one: This compound lacks the amino group present in 1-(2-amino-1H-imidazol-5-yl)ethan-1-one.
Uniqueness: this compound is unique due to the presence of both amino and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
1-(2-amino-1H-imidazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHILCSTOZCXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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